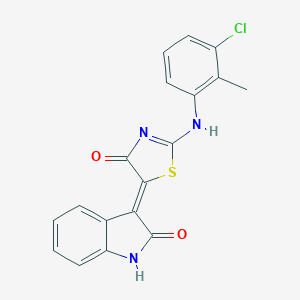![molecular formula C23H19N5OS B308150 3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308150.png)
3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-kB pathway. It has also been shown to interact with specific targets such as beta-amyloid and caspase-3.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease research, it has been found to reduce amyloid-beta aggregation, improve cognitive function, and reduce oxidative stress. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its potential therapeutic applications in various diseases, its ability to modulate multiple signaling pathways, and its interaction with specific targets. However, the limitations include its unknown mechanism of action, its potential toxicity, and the need for further research to fully understand its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. These include further studies on its mechanism of action, its potential toxicity, and its therapeutic applications in various diseases. Additionally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds for the treatment of specific diseases. Finally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes.
In conclusion, this compound is a chemical compound with significant potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and its derivatives.
Synthesemethoden
The synthesis of 3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2-aminopyridine, 4-methylbenzenethiol, and 2-chloro-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine in the presence of a base. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is obtained through crystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, it has been shown to reduce amyloid-beta aggregation and improve cognitive function. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB.
Eigenschaften
Molekularformel |
C23H19N5OS |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
3-[(4-methylphenyl)methylsulfanyl]-6-pyridin-2-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C23H19N5OS/c1-15-9-11-16(12-10-15)14-30-23-26-22-20(27-28-23)17-6-2-3-7-18(17)25-21(29-22)19-8-4-5-13-24-19/h2-13,21,25H,14H2,1H3 |
InChI-Schlüssel |
OJJTWNSBTKCKHL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=CC=N5)N=N2 |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=CC=N5)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6E)-2-methoxy-6-[(2E)-2-(8-phenylmethoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B308067.png)
![5-(3,4-Dimethoxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308069.png)
![1-[3-(ethylsulfanyl)-6-(5-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308070.png)
![3-(Ethylthio)-6-(3-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308071.png)
![3-(Ethylsulfanyl)-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308073.png)
![6-[4-(Cyclopentyloxy)phenyl]-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308074.png)
![3-[(Methylbenzyl)sulfanyl]-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane)](/img/structure/B308076.png)
![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether](/img/structure/B308080.png)
![5-(5-Chloro-2-hydroxy-3-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308082.png)

![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308086.png)
![Ethyl (2-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}phenoxy)acetate](/img/structure/B308087.png)
![2-[(4-Chlorophenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308089.png)
